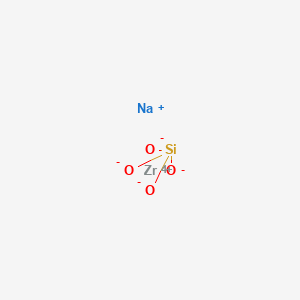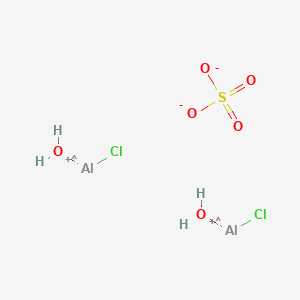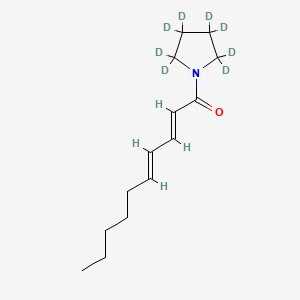
Sarmentine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarmentine-d8 is a synthetic analog of sarmentine, a natural compound found in the plant Piper species. It is isotopically labeled with deuterium, making it useful in various research applications. The molecular formula of this compound is C14H15D8NO, and it has a molecular weight of 229.39 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sarmentine-d8 can be synthesized through several methods. One common approach involves the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained by one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol . The final steps include alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Sarmentine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Sarmentine-d8 has a wide range of scientific research applications, including:
Mecanismo De Acción
Sarmentine-d8 exerts its effects through multiple mechanisms. It acts as an inhibitor of photosystem II (PSII) by competing for the binding site of plastoquinone, thereby interfering with photosynthetic electron transport . Additionally, it inhibits the activity of enoyl-ACP reductase, a key enzyme in fatty acid synthesis, leading to rapid loss of membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic Acid (Pelargonic Acid): A natural contact herbicide with similar desiccant properties.
Sorgoleone: Another natural herbicide that affects lipid bilayers and inhibits plant growth.
Uniqueness
Sarmentine-d8 is unique due to its isotopic labeling with deuterium, which enhances its utility in research applications. Its multiple mechanisms of action, including inhibition of photosystem II and enoyl-ACP reductase, make it a versatile compound for various scientific studies .
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
229.39 g/mol |
Nombre IUPAC |
(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2 |
Clave InChI |
BFZBGTMIBOQWBA-YPCBJGQFSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C1([2H])[2H])C(=O)/C=C/C=C/CCCCC)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CCCCCC=CC=CC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
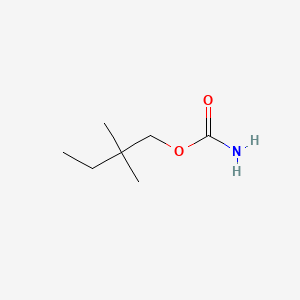

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
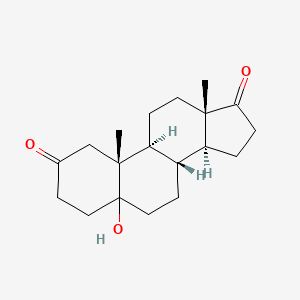
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
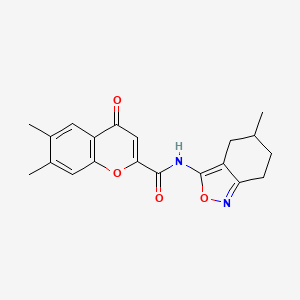
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
